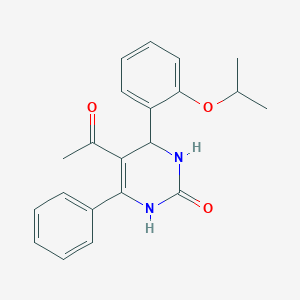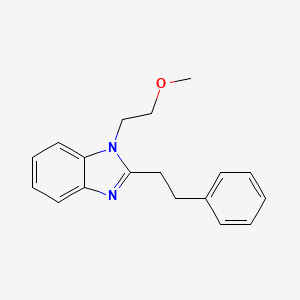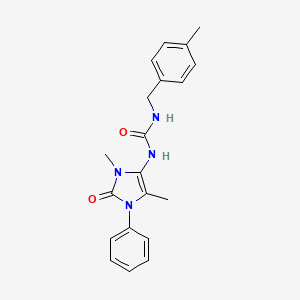![molecular formula C15H17NO3 B4240147 1'-allyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4240147.png)
1'-allyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
Descripción general
Descripción
1'-allyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as AM-1241, is a synthetic cannabinoid that has been studied for its potential therapeutic effects. This compound is a CB2 agonist, meaning it binds to and activates the CB2 receptor in the endocannabinoid system. The CB2 receptor is primarily found in immune cells and is involved in regulating inflammation and immune responses.
Mecanismo De Acción
As a CB2 agonist, 1'-allyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one binds to and activates the CB2 receptor in the endocannabinoid system. This activation leads to a cascade of signaling events that ultimately result in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, decreasing pain sensitivity, and protecting against neuronal damage. In animal models, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increase the levels of anti-inflammatory cytokines, such as IL-10.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1'-allyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one in lab experiments is its specificity for the CB2 receptor, which allows for targeted activation of this receptor without affecting other receptors in the endocannabinoid system. However, one limitation is the potential for off-target effects or interactions with other compounds in the experimental system.
Direcciones Futuras
There are a number of potential future directions for research on 1'-allyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of chronic pain, particularly in conditions where traditional pain medications are not effective or have unwanted side effects. Additionally, further research could explore the potential for this compound to interact with other compounds or receptors in the endocannabinoid system, as well as its potential for use in combination therapies.
In conclusion, this compound is a synthetic cannabinoid with potential therapeutic effects in a variety of conditions. Its specificity for the CB2 receptor and ability to regulate immune responses and inflammation make it an interesting target for future research. Further studies are needed to fully understand its mechanisms of action and potential applications in clinical settings.
Aplicaciones Científicas De Investigación
1'-allyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been studied for its potential therapeutic effects in a variety of conditions, including pain, inflammation, and neurodegenerative diseases. In animal models, this compound has been shown to reduce pain and inflammation, as well as protect against neuronal damage in conditions such as Alzheimer's disease and multiple sclerosis.
Propiedades
IUPAC Name |
7'-methyl-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-3-8-16-13-11(2)6-4-7-12(13)15(14(16)17)18-9-5-10-19-15/h3-4,6-7H,1,5,8-10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBMQJUGNNAFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CC=C)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide](/img/structure/B4240064.png)
![7-ethyl-1,3-dimethyl-8-[(2-methyl-1-piperidinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4240072.png)
![N-(4-{[(3,5-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4240075.png)


![ethyl 4-[4-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4240099.png)

![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4240107.png)

![1-[(4-methoxyphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4240115.png)
![N,N-diethyl-2-[(8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]ethanamine](/img/structure/B4240120.png)
![6-(3-methyl-4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4240125.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4240135.png)
![(2-methoxyethyl){3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}amine hydrochloride](/img/structure/B4240139.png)
